molecular formula C19H35NO B047390 Dicyclidol CAS No. 112971-92-3

Dicyclidol

Cat. No. B047390
M. Wt: 293.5 g/mol
InChI Key: KFTTUFZANDBSTG-UHFFFAOYSA-N
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Description

Dicyclidol is a chemical compound that belongs to the class of anticholinergic drugs. It has been extensively studied for its potential applications in scientific research due to its unique mechanism of action and biochemical and physiological effects. In

Scientific Research Applications

Dicyclidol has been used in various scientific research applications, including the study of the central nervous system, cardiovascular system, and gastrointestinal system. It has also been studied for its potential applications in the treatment of Parkinson's disease, schizophrenia, and other neurological disorders.

Mechanism Of Action

Dicyclidol exerts its pharmacological effects by binding to and inhibiting the activity of muscarinic acetylcholine receptors. This results in the inhibition of cholinergic neurotransmission, leading to a decrease in the activity of the parasympathetic nervous system.

Biochemical And Physiological Effects

Dicyclidol has been shown to have a wide range of biochemical and physiological effects, including a decrease in salivary and bronchial secretions, a decrease in gastrointestinal motility, and an increase in heart rate and blood pressure. It has also been shown to have antipsychotic and antiparkinsonian effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using dicyclidol in lab experiments is its ability to selectively inhibit the activity of muscarinic acetylcholine receptors, allowing researchers to study the specific effects of cholinergic neurotransmission. However, one limitation of dicyclidol is its potential to cause adverse effects, such as dry mouth, constipation, and blurred vision.

Future Directions

There are several future directions for the study of dicyclidol, including the development of more selective and potent muscarinic receptor antagonists, the investigation of its potential applications in the treatment of neurological and psychiatric disorders, and the exploration of its effects on other physiological systems, such as the immune system.
Conclusion
In conclusion, dicyclidol is a promising chemical compound that has been extensively studied for its potential applications in scientific research. Its unique mechanism of action and biochemical and physiological effects make it a valuable tool for studying the cholinergic system and its role in various physiological processes. However, further research is needed to fully understand its potential applications and limitations.

properties

IUPAC Name

1,1-dicyclohexyl-2-piperidin-1-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35NO/c21-19(17-10-4-1-5-11-17,18-12-6-2-7-13-18)16-20-14-8-3-9-15-20/h17-18,21H,1-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTTUFZANDBSTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CN2CCCCC2)(C3CCCCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50150241
Record name Dicyclidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dicyclidol

CAS RN

112971-92-3
Record name Dicyclidol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112971923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dicyclidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Waelbroeck, J Camus, M Tastenoy, E Mutschler… - Chirality, 1991 - Wiley Online Library
… of hexahydro‐difenidol by a cyclohexyl group (→ dicyclidol) and of the cyclohexyl ring by a … Difenidol had a significant preference for M 1 , M 3 , and M 4 over M 2 receptors; dicyclidol, …
Number of citations: 16 onlinelibrary.wiley.com
M Waelbroeck, J Camus, M Tastenoy… - British journal of …, 1993 - Wiley Online Library
… Dicyclidol hydrochloride (7.HCI) was obtained by analogy to … -siladiphenidol Dicyclidol Diphenidol Sila-diphenidol … Except for the pair dicyclidol/(R)-hexahydro-diphenidol [7/(R)-…
Number of citations: 26 bpspubs.onlinelibrary.wiley.com
S Chandrasekhar - Turkish Journal of Chemistry, 2016 - journals.tubitak.gov.tr
Prostereoisomerism (PIM), representing a subgroup within the achiral class of molecules, is manifested in a chiral environment. Although this is regardless of the orientation of the …
Number of citations: 8 journals.tubitak.gov.tr

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